molecular formula C17H20N2O5 B566053 N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide CAS No. 1297530-08-5

N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide

Cat. No.: B566053
CAS No.: 1297530-08-5
M. Wt: 332.356
InChI Key: LMOLCPSRMRHUEJ-UHFFFAOYSA-N
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Description

N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dioxane ring, an oxazole moiety, and a carboxamide group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the dioxane ring, and finally the introduction of the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide: shares similarities with other compounds that have oxazole and dioxane rings.

    This compound:

Uniqueness

The uniqueness of this compound lies in its ability to undergo a variety of chemical reactions and its potential applications in multiple fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-hydroxy-2-methyl-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1,3-dioxane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-11-14(18-15(24-11)13-6-4-3-5-7-13)8-12-9-22-17(2,23-10-12)16(20)19-21/h3-7,12,21H,8-10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOLCPSRMRHUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC3COC(OC3)(C)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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